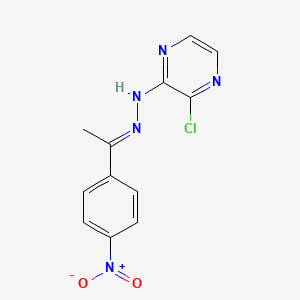![molecular formula C15H17N3O3S B5793902 4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)
4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2012 by a team of researchers at Pfizer, and it quickly gained popularity in the research community due to its potent and selective CB1 receptor agonism.
Mecanismo De Acción
4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide-2201 exerts its effects by binding to and activating the CB1 receptor, a G protein-coupled receptor that is primarily expressed in the central nervous system. The activation of CB1 receptors by this compound-2201 leads to the modulation of several intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase.
Biochemical and Physiological Effects:
The activation of CB1 receptors by this compound-2201 has been shown to produce a range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and mood modulation. This compound-2201 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide-2201 in laboratory experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoid receptor activation with a high degree of specificity and accuracy. However, the use of this compound-2201 in laboratory experiments is also associated with several limitations, including the potential for off-target effects and the need for careful dosing and monitoring.
Direcciones Futuras
There are several potential future directions for research involving 4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide-2201. One area of interest is the development of more selective and potent CB1 receptor agonists that can be used to investigate the specific roles of the endocannabinoid system in various physiological processes. Another area of interest is the development of novel therapeutic agents that target the endocannabinoid system, particularly in the treatment of pain, inflammation, and other conditions. Finally, there is a need for further research to investigate the potential long-term effects of this compound-2201 and other synthetic cannabinoids on human health and well-being.
Métodos De Síntesis
The synthesis of 4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide-2201 involves several steps, starting with the preparation of the key intermediate, 4-amino-N-(2-pyridinylmethyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride and N-methylamine to yield the final product, this compound-2201. The overall yield of this synthesis is moderate, and the purity of the final product can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide-2201 has been extensively studied in the context of cannabinoid receptor pharmacology and has shown promising results as a research tool for studying the endocannabinoid system. It has been used in several in vitro and in vivo studies to investigate the effects of cannabinoid receptor activation on various physiological processes, including pain perception, appetite regulation, and mood modulation.
Propiedades
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18(22(2,20)21)14-8-6-12(7-9-14)15(19)17-11-13-5-3-4-10-16-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBHHVPNLWPGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)


![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)

![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)



![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)

![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)
